

Adsorption of Reactive Red 24 onto Carbon Nanotubes: Application Notes and Protocols

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Compound of Interest

Compound Name: *Reactive red 24:1*

Cat. No.: *B1604529*

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This document provides a detailed overview of the adsorption of reactive red dyes, with a focus on Reactive Red 24, onto carbon nanotubes. Due to the limited availability of specific data for the adsorption of **Reactive Red 24:1** onto single-walled carbon nanotubes (SWCNTs), this report also includes data for similar reactive dyes and for Reactive Red 24 on a different adsorbent to provide a comprehensive understanding of the adsorption process.

Introduction

The removal of textile dyes from wastewater is a significant environmental challenge. Reactive dyes, such as Reactive Red 24, are widely used in the textile industry and are known for their complex aromatic structures, making them resistant to degradation. Single-walled carbon nanotubes (SWCNTs) have emerged as promising adsorbents for dye removal due to their large specific surface area, hollow and layered structure, and high adsorption capacity.^[1] The primary mechanisms for the adsorption of dyes onto carbon nanotubes include hydrophobic interactions, van der Waals forces, π - π stacking, hydrogen bonding, and electrostatic interactions.^[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the adsorption of various reactive red dyes onto carbon nanotubes and other adsorbents. This comparative data is provided to offer insights into the potential adsorption behavior of **Reactive Red 24:1** onto SWCNTs.

Table 1: Adsorption Isotherm Parameters for Reactive Dyes on Carbon Nanotubes

Dye	Adsorbent	Isotherm Model	q_max (mg/g)	R ²	Reference
Reactive Red 120	MWCNTs	Langmuir	3453.4	>0.99	[3]
Procion Red MX-5B	CNTs	Langmuir	29.94 - 44.64	-	[4]
Reactive Red M-2BE	MWCNTs	Liu	312.3	-	[5]
Reactive Red 198	MWCNTs	Freundlich	169.73	0.996	[6]

Table 2: Adsorption Kinetic Parameters for Reactive Dyes on Carbon Nanotubes

Dye	Adsorbent	Kinetic Model	k ₂ (g/mg·min)	R ²	Reference
Procion Red MX-5B	CNTs	Pseudo-second-order	-	>0.99	[7]
Reactive Red 239	Chitosan	Pseudo-second-order	-	≥0.999	[8]
Acid Blue 92	SWCNTs	Pseudo-second-order	-	-	[9]

Table 3: Thermodynamic Parameters for Reactive Dye Adsorption

Dye	Adsorbent	ΔG° (kJ/mol)	ΔH° (kJ/mol)	ΔS° (J/mol·K)	Reference
Procion Red MX-5B	CNTs	Negative	31.55 (at pH 6.5)	216.99 (at pH 6.5)	[7]
Reactive Red 198	MWCNTs	Negative	38.119	134.93	[6]
Acid Blue 92	SWCNTs	-12.73 to -16.08	2.51	55	[9]

Note: A negative ΔG° indicates a spontaneous adsorption process. A positive ΔH° suggests an endothermic process, while a positive ΔS° indicates increased randomness at the solid-liquid interface.

Experimental Protocols

The following are detailed methodologies for key experiments related to the adsorption of reactive dyes onto single-walled carbon nanotubes. These protocols are based on established methods found in the literature.[3][6][9][10]

Materials and Reagents

- Adsorbent: Single-walled carbon nanotubes (SWCNTs)
- Adsorbate: **Reactive Red 24:1** dye
- Reagents: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment, deionized water.

Preparation and Characterization of SWCNTs

- Purification: Raw SWCNTs may contain impurities such as amorphous carbon and metallic catalysts. A common purification method involves acid treatment (e.g., with nitric acid or a mixture of sulfuric and nitric acid) followed by thorough washing with deionized water until the pH is neutral, and then drying.

- Characterization: To understand the properties of the SWCNTs, the following characterization techniques are recommended:
 - Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the surface morphology and structure.
 - Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area and pore size distribution.
 - Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups.
 - Raman Spectroscopy: To assess the quality and purity of the nanotubes.

Batch Adsorption Experiments

- Stock Solution Preparation: Prepare a stock solution of **Reactive Red 24:1** (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water.
- Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution.
- Adsorption Procedure:
 - For each experiment, add a specific amount of SWCNTs (e.g., 0.01–0.2 g/L) to a series of flasks containing a fixed volume of the dye solution of a known initial concentration.[9]
 - Adjust the initial pH of the solutions using 0.1 M HCl or 0.1 M NaOH. Studies on other reactive dyes suggest that an acidic pH (around 3-5) is often optimal for adsorption onto carbon nanotubes.[3][6][9]
 - Agitate the flasks in a shaker at a constant speed and temperature for a predetermined period.
 - After agitation, separate the SWCNTs from the solution by centrifugation or filtration.
 - Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λ_{max}) of **Reactive Red 24:1**.

- Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of SWCNTs at equilibrium (q_e , mg/g) can be calculated using the following equation:
 - $q_e = (C_0 - C_e) * V / m$
 - Where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the SWCNTs (g).

Kinetic Studies

To determine the adsorption rate, follow the batch adsorption procedure and withdraw samples at different time intervals. Analyze the dye concentration in each sample. This data can then be fitted to various kinetic models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics.[8]

Isotherm Studies

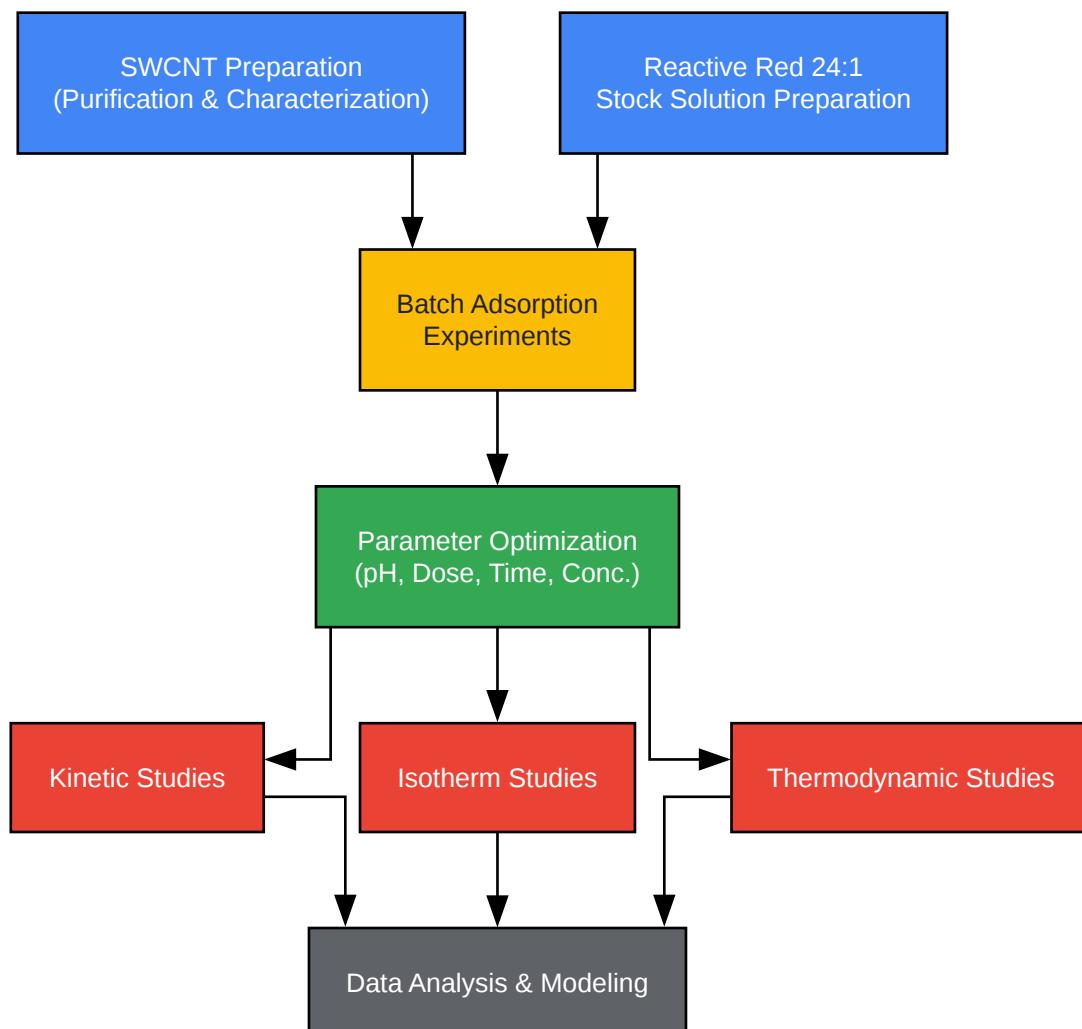
To describe the equilibrium of adsorption, conduct batch experiments with varying initial dye concentrations while keeping other parameters (adsorbent dose, pH, temperature, and contact time) constant. The equilibrium data can be analyzed using isotherm models like the Langmuir and Freundlich models to determine the maximum adsorption capacity and the nature of the adsorption process.[6]

Thermodynamic Studies

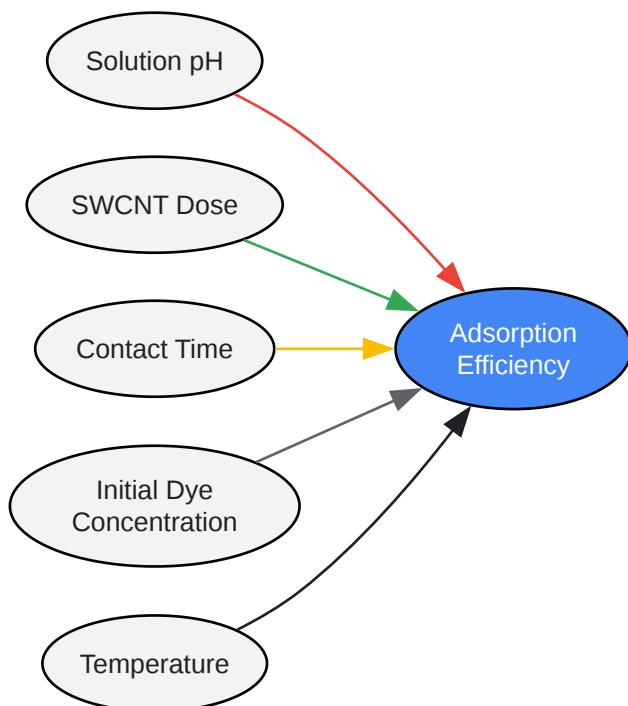
To evaluate the thermodynamic parameters (ΔG° , ΔH° , and ΔS°), perform batch adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K). The thermodynamic constants can be calculated from the variations of the adsorption equilibrium constant with temperature.

Visualizations

The following diagrams illustrate the key processes and relationships in the adsorption of Reactive Red 24 onto SWCNTs.

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Caption: Experimental workflow for adsorption studies.



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